Cas no 1807938-35-7 ((1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine])
(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] Chemical and Physical Properties
Names and Identifiers
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- (1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]
- Z1992316435
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- MDL: MFCD28246476
- Inchi: 1S/C12H21NO/c1-11(2)7-13-8-12(14-11)6-9-3-4-10(12)5-9/h9-10,13H,3-8H2,1-2H3/t9-,10+,12+/m1/s1
- InChI Key: VSLNKMCKKONMLH-SCVCMEIPSA-N
- SMILES: O1C(C)(C)CNC[C@@]21C[C@@H]1CC[C@H]2C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 251
- XLogP3: 1.6
- Topological Polar Surface Area: 21.3
(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-200571-1g |
(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] |
1807938-35-7 | 1g |
$1772.0 | 2023-09-16 | ||
| Enamine | EN300-200571-5g |
(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] |
1807938-35-7 | 5g |
$5137.0 | 2023-09-16 | ||
| Enamine | EN300-200571-10g |
(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] |
1807938-35-7 | 10g |
$7620.0 | 2023-09-16 | ||
| Enamine | EN300-200571-0.05g |
(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] |
1807938-35-7 | 0.05g |
$1488.0 | 2023-09-16 | ||
| Enamine | EN300-200571-0.1g |
(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] |
1807938-35-7 | 0.1g |
$1559.0 | 2023-09-16 | ||
| Enamine | EN300-200571-0.25g |
(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] |
1807938-35-7 | 0.25g |
$1630.0 | 2023-09-16 | ||
| Enamine | EN300-200571-0.5g |
(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] |
1807938-35-7 | 0.5g |
$1701.0 | 2023-09-16 | ||
| Enamine | EN300-200571-1.0g |
(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] |
1807938-35-7 | 1g |
$1772.0 | 2023-05-26 | ||
| Enamine | EN300-200571-2.5g |
(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] |
1807938-35-7 | 2.5g |
$3472.0 | 2023-09-16 | ||
| Enamine | EN300-200571-5.0g |
(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] |
1807938-35-7 | 5g |
$5137.0 | 2023-05-26 |
(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on (1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]
Chemical Profile of (1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] (CAS No. 1807938-35-7)
(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique spirocyclic framework and morpholine moiety. This compound, identified by the CAS number 1807938-35-7, represents a promising scaffold for the development of novel therapeutic agents. Its molecular architecture combines a bicyclo[2.2.1]heptane core with a morpholine ring, creating a rigid yet flexible structure that may facilitate interactions with biological targets.
The stereochemistry of this compound, specifically the configuration at the 1S, 2R, and 4R positions, is critical to its pharmacological properties. The spirocyclic nature of the molecule introduces conformational constraints that can influence its binding affinity and selectivity. Recent studies have highlighted the importance of such structural features in designing molecules with enhanced biological activity and reduced side effects.
In the realm of drug discovery, the morpholine group is a well-known pharmacophore that has been incorporated into numerous successful drugs due to its ability to enhance solubility, improve metabolic stability, and modulate receptor interactions. The presence of this moiety in (1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] suggests potential applications in areas such as central nervous system (CNS) disorders, where morpholine derivatives have shown promise as active ingredients.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of this compound to various biological targets with high accuracy. Molecular docking studies have indicated that it may interact with enzymes and receptors involved in pain signaling, inflammation, and neurodegeneration. These findings align with ongoing research efforts aimed at identifying novel therapeutic strategies for these conditions.
The synthesis of (1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] presents unique challenges due to its complex three-dimensional structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as asymmetric catalysis and chiral resolution have been employed to achieve the desired stereochemical purity. These advancements have not only improved the accessibility of this compound but also paved the way for its exploration in preclinical studies.
Preclinical research has begun to uncover the potential therapeutic applications of this compound. Initial studies suggest that it may exhibit inhibitory activity against key enzymes implicated in diseases such as Alzheimer's and Parkinson's. The spirocyclic core has been identified as a critical feature for disrupting pathological protein aggregation processes associated with these neurodegenerative disorders. Furthermore, the morpholine group may contribute to enhancing blood-brain barrier penetration, a crucial factor for CNS drug delivery.
The pharmacokinetic properties of (1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] are also under investigation to ensure its suitability for clinical development. In vitro and in vivo studies are being conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for optimizing dosing regimens and predicting potential drug-drug interactions.
Future directions in research on this compound include exploring its potential as a lead molecule for drug development programs targeting neurological and inflammatory diseases. Collaborative efforts between synthetic chemists and biologists are expected to yield novel derivatives with improved efficacy and safety profiles. Additionally, computational modeling techniques will continue to play a vital role in guiding synthetic strategies and predicting biological activity.
The growing interest in spirocyclic compounds underscores their significance as versatile scaffolds in medicinal chemistry. The unique structural features of (1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine) make it an intriguing candidate for further exploration. As research progresses,this compound holds promise for contributing to the development of next-generation therapeutics that address unmet medical needs.
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